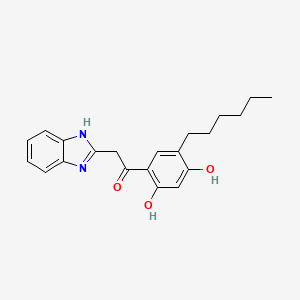

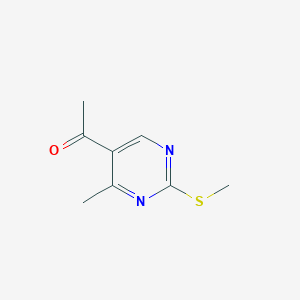

![molecular formula C24H29N3O4S B2746017 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-08-5](/img/structure/B2746017.png)

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidoquinolines are a class of compounds that have been found to possess various biological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities . The type and degree of substitution of both the quinoline and the pyrimidine ring systems can have profound effects on the biological activity of a given substrate .

Synthesis Analysis

The synthesis of pyrimidoquinolines often involves the reaction of an intermediate compound with various reagents. For example, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines, alcohols, and hydrazine to give the corresponding carboxylic amides, esters, and carbohydrazide .Molecular Structure Analysis

The molecular structure of pyrimidoquinolines is characterized by the presence of a pyrimidine ring fused with a quinoline ring. The type and degree of substitution on these rings can significantly affect the properties and activities of the compounds .Chemical Reactions Analysis

Pyrimidoquinolines can undergo various chemical reactions depending on the functional groups present. For instance, carbohydrazide derivatives can react with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .Scientific Research Applications

- AKOS002773807 has shown promise as a potential anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS002773807 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have investigated its impact on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. AKOS002773807 has been studied for its neuroprotective effects. It scavenges free radicals, reduces oxidative stress, and enhances neuronal survival. Preclinical models have shown promising results, but clinical trials are necessary to validate its neuroprotective potential .

- Viral infections remain a global health challenge. AKOS002773807 has exhibited antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are investigating its mode of action and exploring its potential as an adjunct therapy for viral infections .

- Cardiovascular diseases, such as hypertension and atherosclerosis, are major causes of morbidity and mortality. AKOS002773807 has been studied for its vasodilatory effects and ability to improve endothelial function. It may contribute to reducing blood pressure and preventing vascular complications. Clinical trials are needed to validate these findings .

- Metabolic disorders, including diabetes and obesity, are associated with insulin resistance and dyslipidemia. AKOS002773807 has shown promise in improving insulin sensitivity and lipid profiles. Researchers are investigating its impact on glucose metabolism and lipid homeostasis. Future studies may reveal its potential as an adjunct therapy for metabolic disorders .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antiviral Activity

Cardiovascular Applications

Metabolic Disorders

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-6-9-32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-4)17(10-13)31-5)19-14(25-21)11-24(2,3)12-15(19)28/h7-8,10,18H,6,9,11-12H2,1-5H3,(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWWKJAJPSVRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

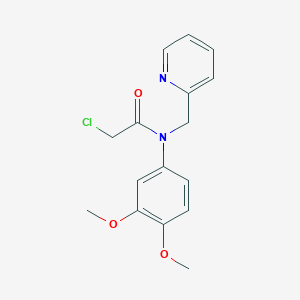

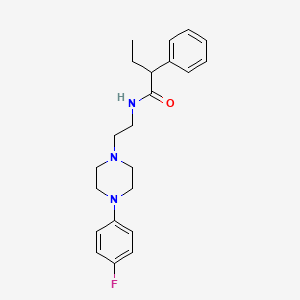

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)

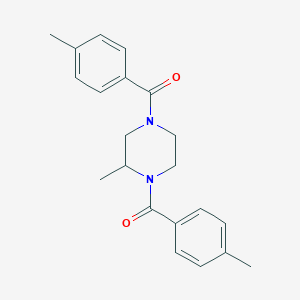

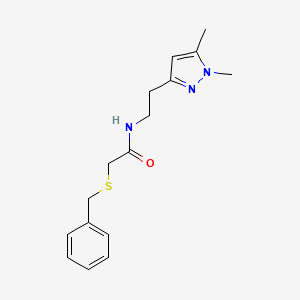

![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)

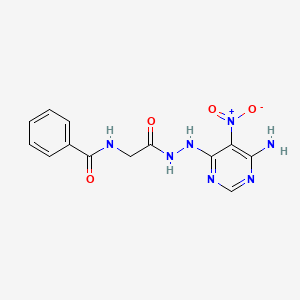

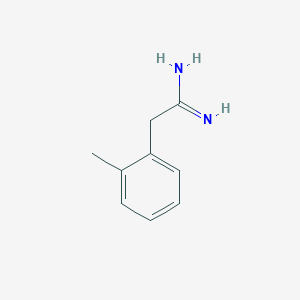

![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)